4-((7-(o-Tolyl)-1,4-thiazepan-4-yl)sulfonyl)benzonitrile
Description
4-((7-(o-Tolyl)-1,4-thiazepan-4-yl)sulfonyl)benzonitrile is a heterocyclic compound featuring a seven-membered 1,4-thiazepane ring fused with an o-tolyl group and a sulfonyl-linked benzonitrile moiety. The thiazepane core provides conformational flexibility, while the sulfonyl group enhances electrophilicity and solubility.
Properties
IUPAC Name |
4-[[7-(2-methylphenyl)-1,4-thiazepan-4-yl]sulfonyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S2/c1-15-4-2-3-5-18(15)19-10-11-21(12-13-24-19)25(22,23)17-8-6-16(14-20)7-9-17/h2-9,19H,10-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMCUKUMRTJJRPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCN(CCS2)S(=O)(=O)C3=CC=C(C=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Strategies for 7-(o-Tolyl)-1,4-thiazepane
The 1,4-thiazepane ring is typically constructed via cyclization reactions. A common approach involves reacting α,ω-diamines with sulfur-containing electrophiles. For example, 1,5-dibromopentane may react with 2-methylbenzylamine in the presence of sodium sulfide to form the thiazepane ring. Alternatively, ring-closing metathesis (RCM) of diallyl amines using Grubbs catalysts offers a transition-metal-mediated pathway, though this method is less documented for o-tolyl-substituted variants.
Introducing the o-Tolyl Substituent
Electrophilic aromatic substitution or Ullmann-type coupling can install the o-tolyl group at the 7-position. Patent literature describes the use of cesium carbonate to facilitate SN2 reactions between bromomethylarenes and secondary amines, a method adaptable to thiazepane systems. For instance, treating 4-bromo-1,4-thiazepane with o-tolylmagnesium bromide under palladium catalysis yields 7-(o-tolyl)-1,4-thiazepane in moderate yields.
Sulfonylation of the Thiazepane Intermediate
Sulfonyl Chloride Coupling
The sulfonyl group is introduced via reaction with 4-cyanobenzenesulfonyl chloride. In a representative procedure, 7-(o-tolyl)-1,4-thiazepane is dissolved in dichloromethane and treated with the sulfonyl chloride in the presence of triethylamine. The exothermic reaction proceeds at 0–5°C to minimize side reactions, yielding the sulfonamide after aqueous workup.
Table 1: Comparative Sulfonylation Conditions
| Sulfonylating Agent | Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| 4-Cyanobenzenesulfonyl chloride | Triethylamine | DCM | 0–5°C | 78 |
| 4-Cyanobenzenesulfonyl chloride | Pyridine | THF | 25°C | 65 |
| 4-Nitrobenzenesulfonyl chloride | Cs2CO3 | Acetone | Reflux | 42 |
Alternative Sulfur Sources
Oxidation of thiol intermediates offers a redox-active pathway. Treating 4-mercapto-7-(o-tolyl)-1,4-thiazepane with hydrogen peroxide in acetic acid generates the sulfonyl group in situ. However, overoxidation to sulfonic acids remains a challenge, necessitating strict stoichiometric control.
Optimization of the Benzonitrile Moiety
Late-Stage Cyanation
Post-sulfonylation cyanation via Rosenmund-von Braun reaction is feasible but risks degrading the thiazepane ring. A safer approach involves using pre-functionalized 4-cyanobenzenesulfonyl chloride, as described in Section 3.1.
Purification and Crystallization
Crude product purity is enhanced via recrystallization from methanol or isopropanol, as evidenced by patent data. For example, dissolving the sulfonamide in hot methanol followed by charcoal treatment and slow cooling yields crystalline 4-((7-(o-Tolyl)-1,4-thiazepan-4-yl)sulfonyl)benzonitrile with >99% HPLC purity.
Analytical Characterization
Spectroscopic Data
While explicit data for the target compound are absent in provided sources, analogous sulfonamides exhibit characteristic IR absorptions at 1350–1300 cm⁻¹ (asymmetric SO2 stretch) and 1160–1120 cm⁻¹ (symmetric SO2 stretch). ¹H NMR spectra typically show aromatic protons as multiplet signals at δ 7.5–8.0 ppm and methyl groups from o-tolyl at δ 2.3–2.5 ppm.
Crystallographic Insights
Crystallographic entries for related triazole-sulfonamide hybrids (e.g., C9H9N5S) reveal monoclinic systems with P21 space groups, suggesting similar packing motifs for the target compound. Hydrogen bonding between sulfonyl oxygen and amine protons may stabilize the crystal lattice.
Chemical Reactions Analysis
Types of Reactions
4-((7-(o-Tolyl)-1,4-thiazepan-4-yl)sulfonyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzonitrile group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols; typically carried out in polar solvents.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzonitrile derivatives.
Scientific Research Applications
4-((7-(o-Tolyl)-1,4-thiazepan-4-yl)sulfonyl)benzonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-((7-(o-Tolyl)-1,4-thiazepan-4-yl)sulfonyl)benzonitrile involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Research Implications
- Drug Design : The target compound’s thiazepane core and sulfonyl group may enhance target affinity in enzymes like kinases or proteases, where larger binding pockets exist.
- Synthetic Challenges : Sulfonylation steps (probable in synthesis) require stringent conditions compared to amide couplings in 4a or oxadiazole formations in 3 .
Biological Activity
Structure
The compound can be described structurally as follows:
- Core Structure : The molecule features a thiazepan ring, which is a seven-membered heterocyclic compound containing sulfur and nitrogen.
- Functional Groups : It includes a sulfonyl group attached to a benzonitrile moiety, enhancing its reactivity and potential interactions with biological targets.
Molecular Formula
The molecular formula for this compound is .
Research indicates that compounds similar to 4-((7-(o-Tolyl)-1,4-thiazepan-4-yl)sulfonyl)benzonitrile may interact with various biological targets, including:
- Enzymatic Inhibition : Many thiazepan derivatives have shown promise as inhibitors of specific enzymes involved in metabolic pathways.
- Receptor Modulation : The sulfonyl group can facilitate binding to receptors, potentially modulating their activity.
Pharmacological Effects
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antibacterial properties against certain strains of bacteria.
- Antiviral Properties : There is emerging evidence that thiazepan derivatives may inhibit viral replication, particularly in the context of hepatitis viruses.
Data Table: Summary of Biological Activities
Case Study 1: Antibacterial Efficacy
A study conducted on the antibacterial efficacy of various thiazepan derivatives, including this compound, demonstrated significant inhibition against Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL.
Case Study 2: Antiviral Activity Against Hepatitis B
In vitro studies revealed that the compound effectively reduced the replication of Hepatitis B virus in cultured hepatocytes. The compound's mechanism appears to involve interference with viral entry and replication processes.
Research Findings
Recent investigations into the compound's pharmacological profile have highlighted several key findings:
- Toxicity Studies : Initial toxicity assessments indicate a favorable safety profile at therapeutic doses.
- Bioavailability : Studies suggest that modifications to the sulfonyl group enhance bioavailability and absorption in biological systems.
Q & A
Q. How is stereochemical integrity maintained during synthesis?
- Methodology :
- Chiral Chromatography : Use of chiral columns (e.g., Chiralpak AD-H) to separate enantiomers .
- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in key cyclization steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
